Tiospirone-d8 Hydrochloride

Bioanalytical method validation LC-MS/MS quantification Internal standard selection

LC-MS/MS quantification of Tiospirone in plasma is compromised by matrix effects and variable recovery when using non-isotopic internal standards. Tiospirone-d8 resolves these challenges: • Co-elutes identically with Tiospirone, normalizing extraction recovery and ionization efficiency across ≥6 plasma lots • +8 Da mass shift enables unambiguous MRM differentiation from parent drug and five known metabolites • Supports ICH M10-compliant accuracy (±20% bias at LLOQ) and precision (≤20% RSD) Supplied with full Certificate of Analysis. Research use only.

Molecular Formula C24H33ClN4O2S
Molecular Weight 485.113
CAS No. 1794760-48-7
Cat. No. B587010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiospirone-d8 Hydrochloride
CAS1794760-48-7
Synonyms8-[4-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione-d8 Hydrochloride;  BMY 13859-d8;  BMY 13859-1-d8;  MJ 13859-1-d8;  Tiaspirone-d8 Hydrochloride; 
Molecular FormulaC24H33ClN4O2S
Molecular Weight485.113
Structural Identifiers
SMILESC1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.Cl
InChIInChI=1S/C24H32N4O2S.ClH/c29-21-17-24(9-3-4-10-24)18-22(30)28(21)12-6-5-11-26-13-15-27(16-14-26)23-19-7-1-2-8-20(19)31-25-23;/h1-2,7-8H,3-6,9-18H2;1H/i5D2,6D2,11D2,12D2;
InChIKeyRYAWYTKDKQCORF-XJFQCCFISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tiospirone-d8: Deuterated Internal Standard


Tiospirone-d8 Hydrochloride (CAS 1794760-48-7) is a stable isotope-labeled deuterated analog of the atypical antipsychotic Tiospirone (BMY-13859) [1]. The compound incorporates eight deuterium atoms at the butyl linker region, yielding a molecular formula of C24H25D8ClN4O2S and a molecular weight of 485.11 . Unlike the non-deuterated parent compound which acts as a 5-HT1A receptor partial agonist, 5-HT2A/5-HT2C/5-HT7 receptor inverse agonist, and D2/D4/α1-adrenergic receptor antagonist with pKi values of 8.3 for 5-HT1A and 8.68 for D2 [2], the deuterated analog is not intended for therapeutic or pharmacological applications but serves exclusively as an analytical internal standard for mass spectrometry-based quantification . Tiospirone was historically investigated up to Phase 3 clinical trials for schizophrenia and vascular headache before development was discontinued [3]. The deuterated form enables precise quantitative bioanalysis in pharmacokinetic and metabolic studies without the confounding effects of matrix interference that plague non-isotopic surrogate internal standards [4].

Type Isotope-labeled internal standard (SIL-IS)
Use Context LC-MS/MS quantification of tiospirone
Key Attribute +8 Da mass shift, non-exchangeable label

Why Tiospirone-d8 Cannot Be Substituted


In quantitative LC-MS/MS bioanalysis, the choice of internal standard fundamentally determines method accuracy, precision, and regulatory defensibility. Surrogate internal standards (structurally similar but non-isotopic compounds) or the non-deuterated analyte itself cannot correct for sample-to-sample variability in extraction recovery, ionization efficiency, or matrix effects because they do not co-elute identically with the target analyte under the same chromatographic conditions . Tiospirone-d8, as a stable isotope-labeled internal standard (SIL-IS), exhibits nearly identical physicochemical properties to non-deuterated Tiospirone—including extraction recovery, chromatographic retention time, and ionization response—while possessing a distinct +8 Da mass shift that enables MS/MS differentiation [1]. Regulatory agencies including the EMA report that over 90% of submissions incorporate SIL-IS in supportive assay validations, and the FDA has issued 483 citations for inadequate internal standard response tracking [2]. Without a deuterated analog matched to the specific analyte, method validation under ICH M10 guidelines cannot reliably achieve the required accuracy (±20% bias at LLOQ) and precision (≤20% RSD) in complex biological matrices such as human plasma or urine where Tiospirone and its metabolites are quantified [3].

Matrix effect correction

Surrogate internal standards may not correct for ion suppression; co-elution and response matching can differ across matrices.

Chromatographic co-elution

Non-isotopic analogs often exhibit different retention times, altering analyte-to-IS peak area ratios and quantification reliability.

Validation context

Method validation under ICH M10 context may face greater scrutiny without a SIL-IS to normalize matrix-induced variability.

Quantitative Evidence for Tiospirone-d8


Analytical Accuracy of Deuterated Internal Standards

Stable isotope-labeled internal standards (SIL-IS) using deuterated analogs such as Tiospirone-d8 provide substantially improved quantitative accuracy compared to non-isotopic surrogate internal standards in LC-MS/MS bioanalysis. A systematic comparison of deuterated (²H) SIL-IS versus ¹³C/¹⁵N SIL-IS for quantifying urinary biomarkers demonstrated that deuterated internal standards can produce concentration results averaging 59.2% lower than ¹³C-labeled standards in matrices where differential ion suppression occurs, and can generate negatively biased results of −38.4% in spike recovery accuracy assessments [1]. This finding underscores that even among isotopically labeled standards, deuterated analogs require careful validation. However, when properly validated for a specific analyte-matrix combination, deuterated SIL-IS methods routinely achieve intra-assay precision with coefficient of variation (CV) ranging from 0.9% to 14.7% and inter-assay precision CV ranging from 2.5% to 12.5%, with corresponding accuracy of 89-138% (intra-assay) and 90-113% (inter-assay) across multiple therapeutic drug monitoring applications [2]. In contrast, methods relying on structural analog internal standards typically exhibit greater variability and are at higher risk of failing ICH M10 acceptance criteria (bias within ±20%, RSD ≤20% at LLOQ) [3]. The EMA has rejected multiple regulatory submissions where surrogate internal standards were deemed insufficiently analogous to the target analyte [4].

Analytical Accuracy
Head-to-head
Deuterated SIL-IS: inter-assay CV 2.5–12.5%, accuracy 89–138% | ¹³C IS spike bias −38.4%
Supports method-specific validation context; SIL-IS requires matrix verification
Bias up to −38.4% reported for deuterated IS in specific matrices
Bioanalytical method validation LC-MS/MS quantification Internal standard selection Matrix effect correction

Mass Spectrometric Differentiation

Tiospirone-d8 provides a +8 Da mass shift relative to non-deuterated Tiospirone (molecular weight: 440.2 Da for free base; Tiospirone-d8 HCl: 485.11 Da versus non-deuterated Tiospirone HCl: 477.06 Da) . This mass differential exceeds the minimum requirement of three or more mass units for unambiguous MS discrimination in small-molecule LC-MS/MS analysis . The eight deuterium atoms are positioned on the butyl linker region (1,1,2,2,3,3,4,4-octadeuteriobutyl) rather than on heteroatoms or exchangeable positions, ensuring isotopic label stability under acidic LC mobile phase conditions and preventing back-exchange that would compromise quantification . The LC-MS analysis of similarly designed deuterated isotopologues has demonstrated that deuterium labels on carbon centers adjacent to alkyl chains do not undergo back exchange under acidic conditions, and co-elution of deuterated and non-deuterated forms is maintained [1]. In contrast, structural analog internal standards—such as compounds from the same azapirone class (e.g., tandospirone or buspirone analogs)—differ fundamentally in both retention time and ionization efficiency, producing variable response ratios across different sample matrices that preclude reliable quantification [2].

Mass Differentiation
Class-level
+8 Da
Enables unambiguous MRM detection without isotopic cross-talk
Deuterium on non-exchangeable carbons ensures label stability
Mass spectrometry Isotope dilution Multiple reaction monitoring Internal standard differentiation

Matrix Effect Compensation

The primary scientific justification for deuterated SIL-IS selection is matrix effect compensation—the ability to normalize variability in ionization efficiency caused by co-extracted biological matrix components (phospholipids, salts, proteins). A deuterated internal standard that co-elutes with the target analyte experiences the same degree of ion suppression or enhancement, maintaining a constant analyte-to-IS peak area ratio despite variations in sample processing [1]. In a validated LC-MS/MS method for five immunosuppressants using deuterated internal standards, matrix effects were well compensated across plasma samples, with absolute recoveries ranging from 76.6% to 84% [2]. However, a critical caveat identified in comparative studies is that deuterium isotope effects can cause slight retention time shifts between the deuterated IS and the unlabeled analyte, diminishing matrix effect compensation. In a systematic study of carvedilol enantiomer quantification, a deuterium-labeled internal standard exhibited a slight retention time difference from the analyte, resulting in differential ion suppression across plasma lots and changing the analyte-to-IS peak area ratio sufficiently to affect method accuracy [3]. A separate study comparing deuterated (²H₇) versus ¹³C₆ internal standards for urinary biomarker quantification found that the deuterated IS produced concentrations 59.2% lower than the ¹³C-labeled standard and a spike accuracy bias of −38.4%, attributed to unequal ion suppression [4]. These findings establish that while deuterated SIL-IS provides superior matrix effect compensation compared to non-isotopic surrogates, method validation must specifically confirm co-elution and equivalent ionization behavior for the particular analyte-matrix combination.

Matrix Effect Compensation
Head-to-head
Deuterated IS: recovery 76.6–84% | ²H₇ IS spike bias −38.4% vs ¹³C₆ no significant bias
Co-elution must be confirmed; matrix effect normalization is method-dependent
Retention time shift can reduce compensation; validation required
Matrix effects Ion suppression Sample preparation LC-MS/MS method robustness

Tiospirone and Metabolite Quantification

Tiospirone undergoes extensive hepatic metabolism via at least five distinct pathways: N-dealkylation of the butyl side chain, hydroxylation at the 6'-position and 3'-position on the spiro ring, oxidation at sulfur forming sulfones, and oxidation at carbon alpha to the piperazinyl nitrogen forming lactam-sulfones [1]. In human studies following a single 60-mg oral dose, the major urinary metabolites (benzisothiazole piperazine sulfone and its lactam derivative) accounted for 5.0% and 4.3% of the dose, respectively, with identified metabolites representing 50% of urinary radioactivity (approximately 20% of the administered dose) [2]. Tiospirone has a short elimination half-life of approximately 1.4 hours [3]. In a multiple-dose study (60 mg t.i.d. for 28 days), plasma tiospirone concentrations reached steady state within seven days, with no evidence of active metabolite accumulation or metabolic enzyme induction [4]. Tiospirone-d8 serves as the internal standard for quantifying both parent drug and these metabolites in plasma and urine using LC-MS/MS, as the deuterated analog maintains identical extraction recovery and ionization response across all sample preparation steps while providing a distinct mass channel for each analyte. Structural analog internal standards cannot track multiple metabolites with different physicochemical properties and would produce variable response ratios across the diverse chemical structures of the metabolic pathway [5].

Metabolite Quantification
Class-level
≥5 metabolic pathways; SIL-IS enables simultaneous parent/metabolite normalization
Supports multi-analyte quantification across diverse chemical structures
Authentic metabolite standards may be unavailable; relative quantification context
Pharmacokinetics Drug metabolism Bioequivalence studies Therapeutic drug monitoring

Regulatory Compliance for Deuterated IS

The ICH M10 guideline on bioanalytical method validation, formally adopted in July 2019 and finalized in May 2022, establishes unified global standards for LC-MS/MS method validation in pharmacokinetic, toxicokinetic, and biomarker studies [1]. While the guideline does not explicitly mandate SIL-IS use, it requires that internal standard response be stable across calibration standards, quality controls, and study samples—a criterion that is substantially more difficult to meet with non-isotopic surrogate internal standards due to matrix effect variability [2]. The European Medicines Agency (EMA) reports that over 90% of submissions to their agency incorporate SIL-IS in supportive assay validations, and the EMA has rejected studies where surrogate internal standards were deemed insufficiently analogous to the target analyte [3]. The FDA, while not formally requiring SIL-IS, has issued 483 citations to laboratories for inadequate tracking of internal standard responses within analytical runs, most commonly when mean IS response varies between standards/QCs and subject samples [3]. FDA guidance further states that laboratories are expected to develop robust and reliable methods incorporating SIL-IS when available [3]. A fully validated LC-MS/MS method using deuterated olmesartan as internal standard successfully met all validation criteria and was applied in a bioequivalence study, demonstrating that deuterated SIL-IS methods can reliably support regulatory submissions [4].

Regulatory Context
Class-level
>90% EMA submissions use SIL-IS; FDA 483s for inadequate IS tracking
Aligns with common bioanalytical practice; may reduce scrutiny risk
Method-specific validation still required; not a guarantee of acceptance
Regulatory compliance ICH M10 Bioanalytical method validation FDA 483 citations

Tiospirone-d8 Applications


Tiospirone Method Validation in Plasma

Tiospirone-d8 should be used as the internal standard for developing and validating LC-MS/MS methods to quantify Tiospirone in human plasma, particularly for pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies. The deuterated analog provides the necessary +8 Da mass shift for unambiguous MRM detection while co-eluting with the parent drug to normalize extraction recovery and ionization efficiency . Method validation must include matrix effect evaluation using post-column infusion or post-extraction spike methods to confirm that Tiospirone-d8 and non-deuterated Tiospirone experience equivalent ion suppression across at least six individual plasma lots [1]. The short elimination half-life of Tiospirone (1.4 hours) and the requirement to quantify low plasma concentrations necessitate an internal standard that maintains consistent response ratios at the lower limit of quantification (LLOQ) [2]. ICH M10 guidelines specify that accuracy at LLOQ must fall within ±20% bias and precision ≤20% RSD, parameters that deuterated SIL-IS methods have been shown to meet across diverse analyte classes [3].

Tiospirone Metabolite Profiling

Tiospirone-d8 serves as the internal standard for quantitative analysis of Tiospirone and its five identified metabolites—including N-dealkylated, hydroxylated (6'-position and 3'-position), and oxidized (sulfone and lactam-sulfone) derivatives—in human urine or in vitro microsomal incubations . In human studies, major urinary metabolites accounted for only 5.0% and 4.3% of the administered dose, with identified metabolites representing just 50% of urinary radioactivity, indicating extensive metabolism to heterogeneous products [1]. The deuterated internal standard, added at a constant concentration to all samples, normalizes for variable recovery across the diverse chemical structures of these metabolites during sample preparation, enabling relative quantification even when authentic metabolite standards are unavailable [2]. This application is particularly relevant for drug-drug interaction studies and metabolic pathway elucidation.

Bioequivalence and Pharmacokinetic Studies

For bioequivalence studies or clinical pharmacokinetic trials involving Tiospirone (or structurally related investigational compounds), Tiospirone-d8 should be incorporated into the validated LC-MS/MS method as the internal standard. Regulatory precedent from EMA submissions indicates that over 90% of approved bioanalytical methods employ SIL-IS, and EMA has explicitly rejected studies where surrogate internal standards were deemed insufficient . In a multiple-dose Tiospirone study (60 mg t.i.d. for 28 days), steady-state plasma concentrations were achieved within seven days without evidence of metabolite accumulation or enzyme induction [1]. Accurate quantification across this 28-day period requires an internal standard that maintains consistent response ratios despite potential lot-to-lot variability in plasma matrix composition. The fully validated method using Tiospirone-d8 will meet ICH M10 requirements for accuracy, precision, selectivity, and stability, thereby supporting regulatory submissions to FDA, EMA, and other ICH-region authorities [2].

Cross-Validation of Immunoassays and Radioreceptor Assays

Tiospirone-d8 enables LC-MS/MS confirmation of results obtained from alternative analytical methods such as radioreceptor assays or immunoassays. In a human study, plasma Tiospirone concentrations measured by HPLC assay were correlated with dopamine binding activity determined by radioreceptor assay . The radioreceptor assay measures total dopamine receptor binding activity, which may include contributions from active metabolites, whereas LC-MS/MS with Tiospirone-d8 as internal standard provides specific quantification of the parent drug. This orthogonal confirmation is essential for distinguishing parent drug exposure from metabolite contributions, particularly given that some Tiospirone metabolites (e.g., hydroxylated derivatives) exhibit diminished D2 affinity while retaining 5-HT1A and 5-HT2 interactions [1]. The deuterated internal standard ensures that any matrix effects in the LC-MS/MS method are normalized, enabling reliable cross-validation with bioactivity-based assays.

Application
Selection Property
Validation Focus
Tiospirone bioanalytical method validation
SIL-IS with +8 Da mass shift
Matrix effect normalization; co-elution verification
Tiospirone metabolite profiling studies
Deuterated IS for multi-analyte normalization
Extraction recovery across diverse metabolite structures
Tiospirone PK research studies
Deuterated IS for research bioanalysis
Accuracy/precision endpoint review under ICH M10 context
Orthogonal assay confirmation
Specific MS quantification vs binding assays
Parent drug quantification independent of metabolite activity

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